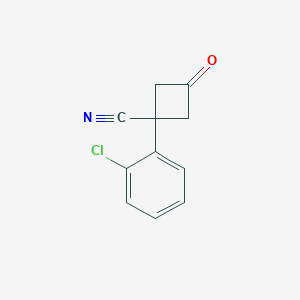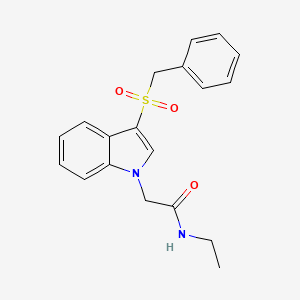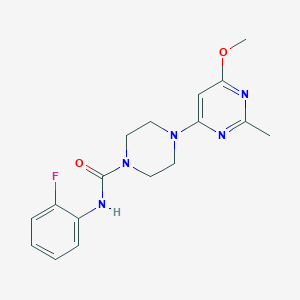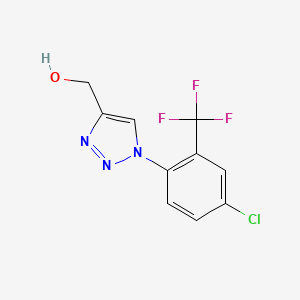
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Facile and Efficient Synthesis
Research has explored new synthetic routes for compounds containing quinoxaline, tetrazoles, and oxadiazoles due to their pharmacological significance, highlighting the importance of these moieties in drug design for their anti-inflammatory, analgesic, and anticonvulsant activities. The synthesis involves confirming the structures through NMR and Mass spectral data, and testing for antibacterial activity, indicating the broad applicability of these methods in creating bioactive compounds (Kethireddy et al., 2017).
Electrochemical, Photocatalytic, and Magnetic Properties
Studies have shown that quinoline-imidazole-monoamide ligands can be introduced into reaction systems to synthesize complexes with notable electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research provides insights into the potential industrial and environmental applications of quinoline derivatives (Li et al., 2020).
Biomedical Applications
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound of interest, have been synthesized and tested for their growth inhibitory properties against cancer cell lines, demonstrating significant cytotoxic activities. This suggests the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).
Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the versatility of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).
Radioligands for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors, showcasing the compound's utility in neuroscientific research and its potential application in diagnosing and studying neurological conditions (Matarrese et al., 2001).
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2/c20-19(21)7-5-12(6-8-19)17-24-16(27-25-17)11-23-18(26)14-3-4-15-13(10-14)2-1-9-22-15/h1-4,9-10,12H,5-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOUYICAIIFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)





![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)